molecular formula C12H14O4 B1323780 Ethyl 2-methoxy-5-methylbenzoylformate CAS No. 859775-82-9

Ethyl 2-methoxy-5-methylbenzoylformate

Cat. No. B1323780
M. Wt: 222.24 g/mol
InChI Key: STYOUXSMZIJPGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-methoxy-5-methylbenzoylformate involves nitration processes . A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . In this strategy, the key process is the nitration of methyl 3-methylbenzoate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-methoxy-5-methylbenzoylformate is C12H14O4 . Its molecular weight is 222.24 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-methoxy-5-methylbenzoylformate has a molecular weight of 222.24 g/mol . The density of the compound is 1.123g/cm3 . Its boiling point is 344.6ºC at 760 mmHg .

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Synthesis of Homopolymers : Ethyl 2-methoxy-5-methylbenzoylformate derivatives have been utilized in the synthesis of near-monodisperse electron acceptor homopolymers, demonstrating their potential in polymer chemistry (Orphanou, Simmons, & Patrickios, 2000).

Medicinal Chemistry

  • Antimitotic Agents and Tubulin Inhibitors : In medicinal chemistry, derivatives of Ethyl 2-methoxy-5-methylbenzoylformate have been synthesized as antimitotic agents and tubulin inhibitors, showing promise in the development of new cancer therapies (Romagnoli et al., 2008).

Organic Synthesis

  • Intermediate in Synthesis : This compound has also been used as an intermediate in the synthesis of various chemical structures, showing its versatility in organic synthesis (Wang Yu, 2008).

  • Synthesis of Benzoylpyrazoline Derivatives : It has been employed in the synthesis of benzoylpyrazoline derivatives, which have potential inhibitory activities against nitric oxide synthase (Carrión et al., 2004).

Antimicrobial and Antioxidant Studies

  • Synthesis of Lignan Conjugates : Derivatives of Ethyl 2-methoxy-5-methylbenzoylformate have been used in the synthesis of lignan conjugates with significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).

  • Antimicrobial and Anti-tubercular Activities : Isolates and semi-synthetic derivatives of compounds related to Ethyl 2-methoxy-5-methylbenzoylformate have shown antimicrobial and anti-tubercular activities (Tatipamula & Vedula, 2019).

properties

IUPAC Name

ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-7-8(2)5-6-10(9)15-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYOUXSMZIJPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641294
Record name Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxy-5-methylbenzoylformate

CAS RN

859775-82-9
Record name Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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